![molecular formula C6H8ClNO3S B2706626 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide CAS No. 850188-43-1](/img/structure/B2706626.png)
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
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Description
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide (CDTA) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a versatile compound that can be used in a variety of experiments and has been used in a number of studies. CDTA has a wide range of properties that make it an attractive compound for use in research.
Scientific Research Applications
Organic Synthesis Applications
Chloroacetamide derivatives are utilized in organic synthesis, showcasing their versatility in forming various complex molecules. For instance, studies have explored the synthesis of different acetamide derivatives to evaluate their structural properties and potential as intermediates in organic synthesis. One example is the exploration of the structural characteristics of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, where the orientation of chlorophenyl rings and thiazole rings has been investigated, revealing insights into molecular interactions and crystal packing patterns (Saravanan et al., 2016).
Materials Science
In the realm of materials science, chloroacetamide derivatives have been characterized for their potential use in various applications. X-ray powder diffraction studies of N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives have provided new diffraction data, suggesting their utility as potential pesticides and highlighting their structural properties (Olszewska et al., 2009).
Pharmaceutical Applications
In pharmaceutical research, chloroacetamide derivatives have been investigated for their therapeutic potentials, such as anticancer and anti-inflammatory properties. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure elucidated, with studies confirming its anticancer activity through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018). Additionally, chloroacetamide inhibition studies on fatty acid synthesis in green algae have shed light on the mechanism of action of certain herbicides, offering insights into their environmental impact and potential for developing safer agricultural chemicals (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h1-2,5H,3-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGOLXUFJBBKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide |
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